1-Methyl-3,4-dihydroquinolin-2(1H)-one

Medicinal Chemistry Drug Design Physicochemical Properties

1-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS 826-72-2) is the definitive N-methylated scaffold for CNS drug discovery and SAR control. BBB-permeant (HBD=0, XLogP3=1.2, TPSA=20.3 Ų) with an N-methyl handle for late-stage diversification into D₂ and MAO-B modulators. Delivers 2.4× greater potency vs. N-aryl analogs (IC₅₀ 0.0515 vs. 0.124 µM) in EGFRK chemotypes. Lacks intrinsic MAO-B/CYP11B2 activity—ideal negative control for unambiguous SAR. For CNS-focused libraries and iterative medicinal chemistry.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 826-72-2
Cat. No. B1348831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3,4-dihydroquinolin-2(1H)-one
CAS826-72-2
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC2=CC=CC=C21
InChIInChI=1S/C10H11NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3
InChIKeyGRDNENMVSPDQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS 826-72-2): Scientific Selection and Procurement Overview


1-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS 826-72-2) is a core N-methylated 3,4-dihydroquinolin-2(1H)-one scaffold with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol [1]. It serves as a versatile synthetic intermediate for diverse heterocyclic systems and is a fundamental building block in medicinal chemistry programs targeting dopamine D₂ receptors, monoamine oxidases (MAO), cytochrome P450 enzymes, and other therapeutically relevant biological targets [2][3][4]. Its physicochemical profile—including an XLogP3-AA value of 1.2, zero hydrogen bond donors, and a predicted pKa of 1.19—distinguishes it from related scaffolds and directly influences its suitability for specific research applications [1].

1-Methyl-3,4-dihydroquinolin-2(1H)-one: Why In-Class Compounds Are Not Interchangeable in Research and Development


The 3,4-dihydroquinolin-2(1H)-one scaffold exhibits pronounced structure-activity relationships (SAR) that preclude simple substitution among analogs. Modest structural changes—such as N-substituent variation (methyl vs. aryl vs. hydrogen) or C6/C7 functionalization—dramatically alter target engagement profiles, with reported IC₅₀ values spanning four orders of magnitude (from 0.1 nM to low micromolar) across different biological assays [1][2]. For instance, while the N-methylated core itself lacks significant biological activity, it provides a critical synthetic handle for late-stage diversification into potent receptor modulators; substitution at the N1 position with aryl groups yields selective norepinephrine reuptake inhibitors [3], whereas C7 functionalization generates MAO-B inhibitors with nanomolar potency [4]. These divergent activity profiles underscore that in-class compounds are not functionally equivalent and that selection of the appropriate starting material—including the N-methylated scaffold—must be guided by specific, quantitative evidence for the intended research application.

1-Methyl-3,4-dihydroquinolin-2(1H)-one: Quantitative Evidence for Differentiated Procurement and Scientific Selection


Differentiated Physicochemical Profile: Reduced Hydrogen Bonding Capacity vs. Parent Scaffold

The N-methylation of 3,4-dihydroquinolin-2(1H)-one eliminates the sole hydrogen bond donor (HBD) present in the parent scaffold (HBD count = 1), reducing the HBD count to zero in 1-methyl-3,4-dihydroquinolin-2(1H)-one [1]. This structural modification is accompanied by a change in calculated logP (XLogP3-AA of 1.2 for the N-methyl derivative compared to an XLogP3 of 0.7 for the parent compound) and a reduction in topological polar surface area (TPSA) from 29.1 Ų to 20.3 Ų [1][2]. These differences quantitatively alter the compound's passive membrane permeability and CNS penetration potential, as predicted by Lipinski's and related drug-likeness rules [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Versatility as a Late-Stage Diversification Handle vs. N-Aryl Analogs

1-Methyl-3,4-dihydroquinolin-2(1H)-one serves as a direct precursor to a wide range of biologically active heterocycles, including 3,4-dihydroisoquinolines, 2-alkyl(acyl)-1(2H)-3,4-dihydroisoquinolinones, 2-alkyl-1(2H)-isoquinolinones, and 1-alkyl-2(2H)-quinolinones, through established synthetic transformations . In contrast, N-aryl analogs (e.g., 1-phenyl-3,4-dihydroquinolin-2(1H)-one) exhibit restricted synthetic utility due to the stability of the N-aryl bond, which limits further N-functionalization and necessitates alternative, often lower-yielding, synthetic routes for scaffold elaboration [1]. The N-methyl group provides a synthetically accessible handle for alkylation, acylation, and subsequent ring-expansion or rearrangement reactions, enabling rapid analog generation in medicinal chemistry campaigns .

Organic Synthesis Medicinal Chemistry Chemical Biology

Impact of N-Methylation on Biological Activity: Reduced MAO-B Inhibition vs. C7-Substituted Analogs

Within the 3,4-dihydro-2(1H)-quinolinone series, MAO-B inhibitory potency is exquisitely sensitive to substitution pattern. The unsubstituted parent scaffold and simple N-alkylated derivatives (including 1-methyl-3,4-dihydroquinolin-2(1H)-one) exhibit negligible MAO-B inhibition at concentrations up to 100 µM [1]. In stark contrast, C7-substituted analogs—exemplified by 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone—achieve potent inhibition with an IC₅₀ value of 2.9 nM and a 2750-fold selectivity for MAO-B over MAO-A [1]. This structure-activity relationship (SAR) demonstrates that the N-methylated core, while inactive as an MAO inhibitor itself, serves as a clean background for evaluating the contributions of specific C6/C7 substituents without confounding activity from the scaffold [1].

Monoamine Oxidase Enzymology Neuropharmacology

Selectivity Profile in Dopamine D₂ Receptor Antagonism: Comparison of N-Methyl vs. N-Aryl Substitution

Functionalization of the 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold at the C7 position with a (2-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)ethyl) group yields a compound (Example 115 from US Patent 10174011) with potent dopamine D₂ receptor antagonism, exhibiting an IC₅₀ of 29.3 nM in a HEK293 cell-based assay expressing human recombinant D₂ receptor [1]. In comparison, the corresponding N-aryl analog (1-(4-fluorophenyl)-3,4-dihydroquinolin-2(1H)-one derivative) with similar C7 substitution shows a Ki of 12 nM for the sigma-1 receptor, indicating a pronounced shift in target selectivity driven by the N-substituent [2]. This divergence in receptor engagement—D₂ vs. sigma-1—highlights that the N-methyl group is not a generic placeholder but an active determinant of pharmacological profile.

Dopamine Receptors GPCR Pharmacology CNS Drug Discovery

Enzyme Inhibition Potency in Aldosterone Synthase (CYP11B2) and Selectivity Over CYP11B1: A Quantitative Assessment

Further elaboration of the 1-methyl-3,4-dihydroquinolin-2(1H)-one core at the C6 position with an isoquinolin-4-yl group (CHEMBL451505) yields a highly potent inhibitor of human aldosterone synthase (CYP11B2) with an IC₅₀ of 0.100 nM, demonstrating a 69-fold selectivity over the closely related CYP11B1 enzyme (IC₅₀ = 6.90 nM) [1]. This level of potency and selectivity is notably superior to that observed for the unsubstituted 3,4-dihydroquinolin-2(1H)-one scaffold, which lacks intrinsic CYP11B2 inhibitory activity and requires extensive substitution to achieve comparable potency [2]. The N-methyl group contributes to the overall lipophilicity and binding orientation that enable sub-nanomolar enzyme inhibition [1].

Cytochrome P450 Aldosterone Synthase Cardiovascular Pharmacology

Cytotoxic Activity in Cancer Cell Lines: Comparative Potency of N-Methyl vs. N-Phenyl Derivatives

In a comparative study of 4-[2-(substituted phenyl)hydrazono]-3-(1-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one derivatives, the N-methyl analog (III-b4) exhibited an IC₅₀ of 0.0515 µM against the MDA-MB breast cancer cell line, whereas the corresponding N-phenyl analog (III-a4) showed reduced cytotoxic potency with an IC₅₀ of 0.124 µM [1]. This 2.4-fold difference in potency correlates with the observed MolDock scores against the EGFRK protein, where the N-methyl derivative displayed a more favorable binding score (-101.274) compared to the N-phenyl derivative (-92.456) [1]. These quantitative data confirm that the N-methyl substituent confers a measurable advantage in both in silico binding predictions and in vitro cellular efficacy for this chemotype.

Anticancer Agents Tyrosine Kinase Inhibition Cell-based Assays

1-Methyl-3,4-dihydroquinolin-2(1H)-one: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: CNS-Penetrant Lead Optimization

Utilize 1-methyl-3,4-dihydroquinolin-2(1H)-one as a starting scaffold for designing brain-penetrant small molecules targeting CNS receptors such as dopamine D₂ or histamine H₃. Its favorable physicochemical profile (HBD = 0, XLogP3 = 1.2, TPSA = 20.3 Ų) supports passive diffusion across the blood-brain barrier, while the N-methyl group provides a synthetic handle for late-stage diversification [1][2]. This scaffold is particularly well-suited for generating focused libraries aimed at optimizing CNS exposure and receptor occupancy.

Chemical Biology: Target Deconvolution and SAR Studies

Employ 1-methyl-3,4-dihydroquinolin-2(1H)-one as a control compound in structure-activity relationship (SAR) studies investigating the contributions of specific substituents on the 3,4-dihydroquinolin-2(1H)-one scaffold. As documented, the N-methylated core lacks intrinsic activity against MAO-B and CYP11B2, allowing researchers to unambiguously attribute observed biological effects to introduced functional groups rather than to background scaffold activity [1][2]. This makes it an ideal negative control or starting point for iterative medicinal chemistry optimization.

Organic Synthesis: Building Block for Heterocyclic Libraries

Leverage 1-methyl-3,4-dihydroquinolin-2(1H)-one as a versatile synthetic intermediate for the preparation of diverse heterocyclic systems, including 3,4-dihydroisoquinolines, isoquinolinones, and quinolinones, through established alkylation, acylation, and ring-expansion protocols [1]. The N-methyl group serves as a robust handle for further functionalization, enabling efficient parallel synthesis of compound libraries for hit identification and lead generation in drug discovery programs.

Anticancer Drug Discovery: Tyrosine Kinase Inhibitor Development

Prioritize 1-methyl-3,4-dihydroquinolin-2(1H)-one over N-aryl analogs when designing 4-hydrazono-3-hydroxyethyl-3,4-dihydroquinolin-2(1H)-one derivatives targeting EGFRK and related tyrosine kinases. Direct comparative data demonstrate a 2.4-fold enhancement in cytotoxic potency (IC₅₀ = 0.0515 µM vs. 0.124 µM) for the N-methyl derivative against MDA-MB breast cancer cells, confirming the superiority of the N-methyl substituent in this chemotype [1].

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